N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O4S and its molecular weight is 448.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study explored the synthesis and characterization of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage, demonstrating their potential as potent antibacterial agents. The compounds were synthesized through a sequence of reactions starting from 2-aminobenzothiazole, showcasing the versatility of the thiazolyl structure in synthesizing compounds with significant biological activity (Bhoi, Borad, Parmar, & Patel, 2015).
Antibacterial Activity
Hydroxy-substituted benzothiazole derivatives were synthesized and exhibited potent antibacterial activity against Streptococcus pyogenes. These compounds were prepared by reacting 4-amino-2-chlorophenol with potassium thiocyanate, highlighting the antibacterial potential of benzothiazole derivatives, especially those with hydroxy substitution (Gupta, 2018).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized, including structures similar to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride. These compounds were evaluated for their Src kinase inhibitory and anticancer activities. For example, KX2-391, a highly selective Src substrate binding site inhibitor, showcased the significant role of the thiazole ring and N-benzyl substitution in inhibiting Src kinase, indicating potential applications in cancer treatment (Fallah-Tafti et al., 2011).
Neuroprotection and Cognitive Enhancement
T-588, a compound with a structure similar to the subject chemical, was investigated for its neuroprotective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. It was found to protect against mitochondrial dysfunction and cell injury, suggesting that compounds with similar chemical frameworks might have applications in neuroprotection and cognitive enhancement (Phuagphong et al., 2004).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S.ClH/c25-19(15-4-3-5-16(14-15)24(26)27)23(9-8-22-10-12-28-13-11-22)20-21-17-6-1-2-7-18(17)29-20;/h1-7,14H,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIWDHHEGMUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.